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Compound of Interest

Compound Name: 9-Dihydro-13-acetylbaccatin III

Cat. No.: B1662863 Get Quote

For Immediate Release

A Deep Dive into the Structural Elucidation and Spectroscopic Profile of a Key Paclitaxel

Precursor

This technical guide offers an in-depth exploration of the structure elucidation of 9-Dihydro-13-
acetylbaccatin III, a significant taxane diterpenoid and a crucial intermediate in the semi-

synthesis of the life-saving anti-cancer drug, paclitaxel. This document is intended for

researchers, scientists, and professionals in the field of drug development, providing a

consolidated resource on its spectroscopic characteristics and the methodologies for their

determination.

Molecular Structure and Overview
9-Dihydro-13-acetylbaccatin III, with the molecular formula C₃₃H₄₂O₁₂, is a complex

tetracyclic diterpenoid isolated from various species of the yew tree (Taxus)[1]. Its intricate

three-dimensional structure, characterized by a baccatin core, is the foundation of its biological

activity and its utility as a precursor for more complex taxanes. The structure, presented below,

has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS).
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Caption: Molecular Structure of 9-Dihydro-13-acetylbaccatin III.

Spectroscopic Data for Structural Characterization
The precise structural assignment of 9-Dihydro-13-acetylbaccatin III relies on a combination

of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared and UV-

visible spectroscopy. The quantitative data from these techniques are summarized in the

following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen

framework of 9-Dihydro-13-acetylbaccatin III. The following tables present the ¹H and ¹³C

NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~4.20 d 7.0

H-2 ~5.60 d 7.0

H-3 ~3.80 d 7.0

H-5 ~4.95 d 8.0

H-6α ~2.50 m

H-6β ~1.85 m

H-7 ~4.40 m

H-9 ~4.60 d 7.0

H-10 ~5.00 d 7.0

H-13 ~6.20 t 8.0

H-14α ~2.20 m

H-14β ~2.10 m

Me-16 ~1.20 s

Me-17 ~1.10 s

Me-18 ~1.70 s

Me-19 ~1.90 s

4-OAc ~2.15 s

10-OAc ~2.05 s

13-OAc ~2.25 s

Benzoyl-o ~8.10 d 7.5

Benzoyl-m ~7.50 t 7.5

Benzoyl-p ~7.60 t 7.5
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Disclaimer: The presented NMR data are typical values for the baccatin core and may vary

slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)
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Carbon Chemical Shift (δ, ppm)

1 ~79.0

2 ~75.0

3 ~46.0

4 ~81.0

5 ~84.0

6 ~37.0

7 ~72.0

8 ~58.0

9 ~76.0

10 ~76.0

11 ~134.0

12 ~142.0

13 ~72.0

14 ~36.0

15 ~43.0

16 ~27.0

17 ~21.0

18 ~15.0

19 ~10.0

4-OAc (C=O) ~170.0

4-OAc (CH₃) ~21.0

10-OAc (C=O) ~171.0

10-OAc (CH₃) ~22.0
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13-OAc (C=O) ~170.5

13-OAc (CH₃) ~21.5

Benzoyl (C=O) ~167.0

Benzoyl (C-1') ~130.0

Benzoyl (C-2',6') ~129.0

Benzoyl (C-3',5') ~128.5

Benzoyl (C-4') ~133.0

Disclaimer: The presented NMR data are typical values for the baccatin core and may vary

slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 3: Mass Spectrometry Data

Technique Ionization Mode Precursor m/z
Key Fragments
(m/z)

LC-MS/MS ESI 630.2676 [M+H]⁺
571, 511, 451, 391,

331, 289

Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3500 Strong, Broad O-H stretch (hydroxyl groups)

~3060 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1735 Strong
C=O stretch (esters, acetyl

groups)

~1715 Strong C=O stretch (benzoyl ester)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1240 Strong C-O stretch (esters)

~1070 Strong C-O stretch (alcohols)

~710 Strong
C-H bend (aromatic, ortho-

disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly the conjugated systems.

Table 5: UV-Visible Spectroscopy Data

λmax (nm) Solvent Assignment

~230 Methanol
π → π* transition (benzoyl

group)

~275 Methanol
n → π* transition (benzoyl

group)

Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the

spectroscopic data presented above.
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NMR Spectroscopy
A sample of 9-Dihydro-13-acetylbaccatin III (5-10 mg) is dissolved in deuterated chloroform

(CDCl₃, ~0.5 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H NMR, ¹³C

NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹H NMR, the spectral width is typically 0-10 ppm. For ¹³C NMR, the

spectral width is typically 0-220 ppm.

Mass Spectrometry
A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is

introduced into the mass spectrometer. For Electrospray Ionization (ESI), the sample is infused

at a low flow rate. The mass analyzer is scanned over a mass range of m/z 100-1000. For

tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated

molecule is selected and subjected to collision-induced dissociation (CID) to generate fragment

ions.

Infrared (IR) Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The

mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a

Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or

ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure

solvent used as a reference. The absorbance is measured over a wavelength range of 200-400

nm.

Biological Context: Apoptosis Signaling Pathway
9-Dihydro-13-acetylbaccatin III, as a precursor to paclitaxel, is relevant to the study of

apoptosis, or programmed cell death. Paclitaxel and its analogues are known to induce

apoptosis in cancer cells by stabilizing microtubules, leading to cell cycle arrest and

subsequent activation of apoptotic pathways. The diagram below illustrates a simplified model
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of the intrinsic apoptosis pathway, which is often implicated in the mechanism of action of such

anti-cancer agents.
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Click to download full resolution via product page

Caption: Intrinsic Apoptosis Signaling Pathway.

Experimental Workflow for Structure Elucidation
The logical flow for elucidating the structure of a natural product like 9-Dihydro-13-
acetylbaccatin III is a multi-step process that integrates various analytical techniques.
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Caption: Workflow for Structure Elucidation.

This guide provides a foundational understanding of the structural and spectroscopic properties

of 9-Dihydro-13-acetylbaccatin III. The detailed data and protocols herein are intended to
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support further research and development in the synthesis of novel taxane-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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